Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

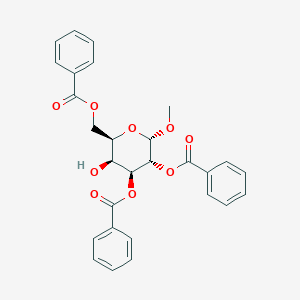

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFFEILSURAFKL-SUWSLWCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448643 | |

| Record name | Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3601-36-3 | |

| Record name | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3601-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Galactopyranoside, methyl, 2,3,6-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a pivotal intermediate in the realm of carbohydrate chemistry, offering a strategically protected scaffold for the synthesis of complex oligosaccharides and glycoconjugates. Its unique arrangement of benzoyl protecting groups imparts a balance of stability and selective reactivity, making it an invaluable tool for researchers in drug discovery and glycobiology. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthetic pathway, and an exploration of its applications as a key building block in medicinal chemistry.

Core Properties and Identification

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties and unique identifiers.

CAS Number: 3601-36-3[1][2][3][4]

This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures unambiguous identification of this specific chemical substance in literature, databases, and regulatory documents.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₆O₉ | [1][3] |

| Molecular Weight | 506.50 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | 139-143 °C | [1][2] |

| Optical Rotation | [α]20/D ≈ +121° (c=1 in CHCl₃) | [1] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [2] |

These properties are critical for designing synthetic reactions, developing purification protocols, and ensuring the quality control of the material.

Synthesis and Mechanistic Insights

The synthesis of selectively protected monosaccharides like this compound is a multi-step process that hinges on the strategic use of protecting groups to differentiate the reactivity of the various hydroxyl groups on the pyranose ring. While the direct synthesis of the alpha-anomer is less commonly detailed, the principles can be expertly illustrated through the well-documented synthesis of its beta-anomeric counterpart, which involves analogous steps of protection, selective deprotection, and benzoylation.

The general synthetic strategy involves:

-

Anomeric Protection: Introduction of a methyl group at the anomeric position (C1).

-

Regioselective Protection: Differentiating the hydroxyl groups at C4 and C6 from those at C2 and C3.

-

Benzoylation: Introduction of the benzoyl groups at the desired positions.

-

Deprotection: Removal of the temporary protecting groups to yield the target molecule.

Below is a representative workflow illustrating the key transformations.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Beta-Anomer Synthesis)

This protocol is adapted from established procedures for the synthesis of the corresponding beta-anomer and illustrates the fundamental chemical transformations.

Step 1: Formation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside

-

Rationale: The formation of a benzylidene acetal between the C4 and C6 hydroxyls is a common strategy to protect these positions simultaneously. The cis-diol at C4 and C6 in galactose readily forms this cyclic acetal.

-

Procedure:

-

Dissolve Methyl α-D-galactopyranoside in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen).

-

Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid.

-

Heat the reaction mixture (e.g., to 55 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a base (e.g., triethylamine) and concentrate under reduced pressure.

-

Purify the product by recrystallization from a suitable solvent system like ethyl acetate.

-

Step 2: Benzoylation of C2 and C3 Hydroxyls

-

Rationale: With the C4 and C6 positions protected, the remaining free hydroxyls at C2 and C3 can be acylated. Pyridine acts as a base to neutralize the HCl byproduct of the reaction with benzoyl chloride and can also serve as a nucleophilic catalyst.

-

Procedure:

-

Dissolve the product from Step 1 in anhydrous pyridine and cool in an ice bath.

-

Slowly add benzoyl chloride to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by diluting with a solvent like dichloromethane and washing with dilute acid (to remove pyridine), followed by aqueous bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dibenzoylated product.

-

Step 3: Selective Removal of the Benzylidene Acetal

-

Rationale: Mild acidic hydrolysis is employed to selectively cleave the benzylidene acetal, liberating the hydroxyl groups at C4 and C6 while leaving the more stable benzoyl esters intact.

-

Procedure:

-

Dissolve the dibenzoylated product in a mixture of acetic acid and water (e.g., 8:2 v/v).

-

Heat the mixture (e.g., to 60 °C) and stir for several hours, monitoring the reaction progress by TLC.

-

After completion, dilute with ethyl acetate and neutralize the acid by washing with saturated sodium bicarbonate solution.

-

Wash with brine, dry the organic layer, and concentrate.

-

Purify the resulting diol by column chromatography on silica gel.

-

Step 4: Selective Benzoylation of the C6 Hydroxyl

-

Rationale: The primary hydroxyl at C6 is more sterically accessible and generally more reactive than the secondary hydroxyl at C4. This difference in reactivity allows for the selective benzoylation of the C6 position under controlled conditions.

-

Procedure:

-

Dissolve the diol from Step 3 in anhydrous pyridine.

-

Cool the solution and add a controlled amount of benzoyl chloride.

-

Monitor the reaction closely by TLC to maximize the formation of the desired 2,3,6-tri-O-benzoyl product and minimize the formation of the fully benzoylated byproduct.

-

Perform an aqueous work-up as described in Step 2.

-

Purify the final product, this compound, by column chromatography.

-

Applications in Drug Development and Medicinal Chemistry

The strategic placement of the benzoyl groups and the free hydroxyl at the C4 position makes this compound a highly valuable glycosyl acceptor .[1] This means it can be coupled with a glycosyl donor (another monosaccharide activated at its anomeric center) to form a disaccharide with a new glycosidic bond at the C4 position. This is a fundamental step in the synthesis of oligosaccharides.

Oligosaccharides play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen binding. As such, synthetic oligosaccharides and their analogs are of significant interest as potential therapeutics, vaccines, and diagnostic agents.[4]

Key Application Areas:

-

Synthesis of Bioactive Oligosaccharides: This compound serves as a key building block for the assembly of complex oligosaccharides that can mimic naturally occurring glycans. These synthetic glycans are used to study glycan-protein interactions and to develop inhibitors of these interactions, which is a promising strategy for anti-inflammatory and anti-cancer drug development.[4]

-

Development of Glycoconjugate Drugs: The galactose moiety can be incorporated into larger drug molecules to improve their pharmacokinetic properties, such as solubility, stability, and targeted delivery.[1] The free C4-hydroxyl allows for further chemical modification and conjugation to other molecules of interest.

-

Carbohydrate Chemistry Research: It is widely used in fundamental research to understand the structure and function of complex carbohydrates and to develop new methodologies for glycosidic bond formation.[1][4]

Representative Workflow: Disaccharide Synthesis

The following diagram illustrates the role of this compound as a glycosyl acceptor in a typical glycosylation reaction.

Caption: Use as a glycosyl acceptor in disaccharide synthesis.

This process of building complex carbohydrates one monosaccharide at a time is central to the field of chemical glycobiology and is essential for creating the tools needed to probe the "glycocode" of life.

Conclusion

This compound is more than just a chemical compound; it is a molecular tool that enables the construction of intricate carbohydrate architectures. Its well-defined structure and predictable reactivity provide chemists with a reliable starting point for the synthesis of biologically important molecules. A thorough understanding of its properties and synthetic logic is essential for any researcher or drug development professional working at the interface of chemistry and biology. The strategic use of this and similar building blocks will continue to fuel innovation in the development of novel carbohydrate-based therapeutics and diagnostics.

References

- Chem-Impex. (n.d.). Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside.

- Synthose. (n.d.). Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside, Min. 98%.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- MedChemExpress. (n.d.). Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside.

- J&K Scientific. (2009, August 3). Methyl 2,3,6-tri-O-benzoyl-a-D-galactopyranoside.

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Foreword: The Strategic Importance of Selective Protection in Glycoscience

In the intricate field of carbohydrate chemistry, progress is often dictated by our ability to control the reactivity of multiple hydroxyl groups on a single monosaccharide scaffold. The selective protection and deprotection of these groups is not merely a procedural step; it is the core strategy that enables the regio- and stereocontrolled synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside stands as a testament to this principle. It is a versatile and highly valuable intermediate, where the bulky and electron-withdrawing benzoyl groups serve a dual purpose: they shield the 2, 3, and 6-positions from reaction while activating the glycoside for further transformations.[1] The free hydroxyl at the 4-position makes this compound an excellent glycosyl acceptor, a crucial building block in the assembly of more complex glycan structures.[1][2] This guide provides an in-depth examination of the synthesis and rigorous characterization of this key molecule, offering both proven protocols and the scientific rationale behind them for researchers and drug development professionals.

Part 1: The Synthetic Pathway — A Multi-Step Approach to Regioselective Benzoylation

The synthesis of Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside from its parent glycoside is a classic example of protecting group manipulation. The chosen pathway must strategically differentiate between the secondary hydroxyls at C-2, C-3, and C-4, and the primary hydroxyl at C-6. A common and effective strategy involves the use of a temporary protecting group for the C-4 and C-6 positions, allowing for the benzoylation of the remaining hydroxyls.

Visualizing the Synthetic Workflow

The following diagram outlines the key transformations in the synthesis, starting from Methyl α-D-galactopyranoside.

Caption: Synthetic pathway from Methyl α-D-galactopyranoside.

Detailed Experimental Protocol

Materials: Methyl α-D-galactopyranoside, Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA), Dimethylformamide (DMF), Pyridine, Benzoyl chloride, Acetic acid, Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Silica gel for column chromatography.

Step 1: Formation of the 4,6-O-Benzylidene Acetal

-

Rationale: The formation of a benzylidene acetal is a classic strategy to simultaneously protect the C-4 and C-6 hydroxyls.[3] This reaction takes advantage of the favorable formation of a six-membered ring between these two positions.

-

Procedure:

-

Dissolve Methyl α-D-galactopyranoside in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA).

-

Heat the mixture under reduced pressure to remove methanol, driving the reaction to completion.

-

Cool the reaction and neutralize with triethylamine.

-

Concentrate the mixture and purify by recrystallization or column chromatography to yield Methyl 4,6-O-benzylidene-α-D-galactopyranoside.

-

Step 2: Benzoylation of the 2- and 3-Positions

-

Rationale: With the 4- and 6-positions blocked, the hydroxyl groups at C-2 and C-3 are available for acylation. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction with benzoyl chloride.[3][4]

-

Procedure:

-

Dissolve the product from Step 1 in anhydrous pyridine and cool to 0°C in an ice bath.

-

Slowly add benzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with water and extract the product with dichloromethane (DCM).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4,6-O-benzylidene-2,3-di-O-benzoyl-α-D-galactopyranoside.

-

Step 3: Removal of the Benzylidene Acetal

-

Rationale: The benzylidene acetal is acid-labile. Mild acidic hydrolysis, typically with aqueous acetic acid, selectively cleaves this protecting group, regenerating the hydroxyls at C-4 and C-6 without affecting the more robust benzoyl esters.[3]

-

Procedure:

-

Dissolve the dibenzoylated product in an 8:2 mixture of acetic acid and water.[3]

-

Heat the solution (e.g., to 60°C) and monitor the reaction by TLC.[3]

-

Once complete, cool the mixture and dilute it with ethyl acetate.

-

Carefully neutralize the acid by washing with saturated sodium bicarbonate solution and brine.[3]

-

Dry the organic phase, concentrate, and purify by column chromatography to isolate Methyl 2,3-di-O-benzoyl-α-D-galactopyranoside.[3]

-

Step 4: Regioselective Benzoylation of the 6-Position

-

Rationale: The primary hydroxyl at C-6 is sterically more accessible and inherently more reactive than the secondary hydroxyl at C-4. By carefully controlling the stoichiometry of the benzoyl chloride (using slightly more than one equivalent) and maintaining a low temperature (0°C), one can achieve selective benzoylation at the C-6 position.[3]

-

Procedure:

-

Dissolve the diol from Step 3 in anhydrous pyridine and cool to 0°C.

-

Add benzoyl chloride (approx. 1.1 equivalents) dropwise.

-

Stir the reaction at 0°C, closely monitoring its progress by TLC.

-

Upon completion, work up the reaction as described in Step 2.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final product, Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside, typically as a white solid.[3][5]

-

Part 2: Comprehensive Characterization — Validating Structure and Purity

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of proof.

Physical Properties

A summary of the key physical properties of the target compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₆O₉ | [6] |

| Molecular Weight | 506.50 g/mol | [5][6] |

| Appearance | White Crystalline Solid | [5] |

| Melting Point | 139-140 °C | [5] |

| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [5] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of carbohydrate derivatives. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.

| ¹H NMR (CDCl₃) | Expected Chemical Shift (ppm) | Key Features |

| Aromatic Protons | ~8.1 - 7.3 | Multiple signals corresponding to the 15 protons of the three benzoyl groups. |

| Anomeric Proton (H-1) | ~5.2 | A doublet, characteristic of the α-anomer. |

| Ring Protons (H-2 to H-6) | ~5.9 - 4.2 | Complex multiplet region; specific assignments require 2D NMR. H-2, H-3, and H-6 protons are typically downfield due to the deshielding effect of the benzoyl groups. |

| Methyl Protons (-OCH₃) | ~3.5 | A singlet integrating to 3 protons. |

| Hydroxyl Proton (-OH) | Variable | A broad singlet, which can be exchanged with D₂O. |

| ¹³C NMR (CDCl₃) | Expected Chemical Shift (ppm) | Key Features |

| Carbonyl Carbons (C=O) | ~165 - 167 | Three distinct signals for the ester carbonyls.[7] |

| Aromatic Carbons | ~128 - 134 | Signals for the carbons of the three benzoyl rings.[7] |

| Anomeric Carbon (C-1) | ~97 | Characteristic chemical shift for an α-galactopyranoside. |

| Ring Carbons (C-2 to C-6) | ~62 - 72 | Six signals corresponding to the pyranose ring carbons. |

| Methyl Carbon (-OCH₃) | ~56 | Signal for the glycosidic methyl group. |

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum provides a distinct fingerprint for the molecule.[7]

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | ~3500 - 3400 | Broad band, confirming the free hydroxyl at C-4. |

| Aromatic C-H Stretch | ~3100 - 3000 | Sharp, medium-intensity bands. |

| Aliphatic C-H Stretch | ~3000 - 2850 | Sharp, medium-intensity bands. |

| C=O Stretch (Ester) | ~1725 | Strong, sharp absorption, a hallmark of the benzoyl groups.[8] |

| C=C Stretch (Aromatic) | ~1600, ~1450 | Medium to strong bands. |

| C-O Stretch | ~1300 - 1000 | Strong, complex region of bands associated with the ester and ether linkages of the pyranose ring.[8] |

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized product. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for protected monosaccharides.[9][10]

| Analysis Type | Expected Result | Interpretation |

| High-Resolution MS (HRMS) | Calculated for [M+Na]⁺: C₂₈H₂₆O₉Na | Provides exact mass, confirming the elemental formula. The sodium adduct is very common for carbohydrates.[7] |

| Low-Resolution MS | m/z for [M+H]⁺: 507.2 | Confirms the molecular weight of the compound. |

| Low-Resolution MS | m/z for [M+Na]⁺: 529.1 | Confirms the molecular weight and indicates the common formation of a sodium adduct. |

Conclusion: A Foundation for Advanced Glycoscience

The successful synthesis and rigorous characterization of Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside provide a reliable source of a crucial building block for advanced chemical glycobiology. The protocols and analytical data presented in this guide offer a validated framework for its preparation and quality control. The strategic placement of the benzoyl protecting groups not only facilitates its use as a glycosyl acceptor at the C-4 position but also influences the reactivity and conformational stability of the entire molecule, underscoring the profound impact of protecting group chemistry on the path to synthesizing complex, biologically relevant glycans.[11]

References

-

Bennett, J., Roux, A., & Murphy, P. V. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. Molbank, 2017(3), M935. [Online] Available at: [Link]

-

J&K Scientific. (2009). Methyl 2,3,6-tri-O-benzoyl-a-D-galactopyranoside | 3601-36-3. [Online] Available at: [Link]

-

MDPI. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. [Online] Available at: [Link]

-

PubChem. Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside. [Online] Available at: [Link]

-

Greis, K. et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11936-11996. [Online] Available at: [Link]

-

Taylor & Francis. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. [Online] Available at: [Link]

-

Chang, C. W. et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Chemistry. [Online] Available at: [Link]

-

Pagel, K. et al. (2023). Benzylidene-Directed Glycosylations – Mechanistic Insights from Cryogenic Infrared Spectroscopy. ResearchGate. [Online] Available at: [Link]

-

Ruhaak, L. R. et al. (2010). Quantification of monosaccharides through multiple-reaction monitoring liquid chromatography/mass spectrometry using an aminopropyl column. Rapid Communications in Mass Spectrometry, 24(11), 1596-1602. [Online] Available at: [Link]

-

American Chemical Society. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Online] Available at: [Link]

-

Zhu, Y., & Yang, D. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 20(3), 4162-4185. [Online] Available at: [Link]

-

Taylor & Francis Online. (1992). Two Methyl Tri-O-benzoyl-hex-enopyranosides Are Amongst the Products of the Reaction of Methyl 2,3,6-Tri-O-benzoyl-β-D-galactopyranoside with Dimethylaminosulfur Trifluoride (DAST). Journal of Carbohydrate Chemistry, 11(3), 383-388. [Online] Available at: [Link]

-

ResearchGate. (2015). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. [Online] Available at: [Link]

-

American Chemical Society. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Journal of Chemical Education, 96(10), 2322-2325. [Online] Available at: [Link]

-

Urbański, T., Hofman, W., & Witanowski, M. (1959). The Infrared Spectra of Some Carbohydrates. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, Geologiques et Geographiques, 7, 619-623. [Online] Available at: [Link]

-

Springer. (2025). Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. Journal of Chemical Crystallography, 55, 216-222. [Online] Available at: [Link]

-

Powell, G. K., & Harvey, D. J. (1999). Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels. Analytical Chemistry, 71(21), 4969-4973. [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside [mdpi.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. synthose.com [synthose.com]

- 6. This compound | C28H26O9 | CID 10929259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monosaccharide Composition Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of Benzoylated Galactopyranosides

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Importance of Benzoylation in Galactopyranoside Chemistry

Galactopyranosides, fundamental carbohydrate structures, are often chemically modified to enhance their utility in synthesis and biological applications. Benzoylation, the introduction of benzoyl (Bz) protecting groups, offers several advantages:

-

Increased Lipophilicity: Facilitates separation and purification using techniques like reversed-phase high-performance liquid chromatography (HPLC).[1]

-

Enhanced Spectroscopic Signatures: The aromatic benzoyl groups provide strong UV absorbance for detection and introduce significant chemical shift changes in Nuclear Magnetic Resonance (NMR) spectra, aiding in structural analysis.[2][3]

-

Stereoelectronic Control: Benzoyl groups can influence the stereochemical outcome of glycosylation reactions, a critical aspect of oligosaccharide synthesis.

However, the regioselectivity of benzoylation can be complex, often yielding a mixture of isomers.[4] The unambiguous determination of the benzoylation pattern is therefore a critical step. This guide outlines a multi-pronged analytical approach to achieve this.

Section 2: Core Analytical Techniques for Structural Elucidation

A combination of spectroscopic and chromatographic methods is essential for the complete structural elucidation of benzoylated galactopyranosides. The workflow typically involves separation of isomers followed by detailed spectroscopic characterization.

Caption: Logical flow of 2D NMR experiments for structure determination.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on a Galactopyranoside Ring

| Proton | Unprotected (ppm) | Benzoylated (ppm) |

| H-1 (β) | ~4.5 | ~5.0 - 5.5 |

| H-1 (α) | ~5.2 | ~5.5 - 6.0 |

| H-2 | ~3.5 | ~5.0 - 5.8 |

| H-3 | ~3.6 | ~5.2 - 5.9 |

| H-4 | ~3.9 | ~5.4 - 6.0 |

| H-5 | ~3.7 | ~4.0 - 4.5 |

| H-6a/6b | ~3.8 | ~4.4 - 4.8 |

Note: These are approximate ranges and can vary based on solvent and the overall substitution pattern.

Section 4: Mass Spectrometry: Confirming Molecular Identity and Gaining Fragmentation Insights

Mass spectrometry (MS) is a complementary technique that provides the molecular weight of the benzoylated galactopyranoside and can offer clues about the structure through fragmentation analysis. [5]

Ionization Techniques

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for analyzing these relatively non-polar molecules, typically observing protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. [6][7]* Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization method, particularly useful for its high sensitivity and tolerance to complex mixtures. [8][9][10][11]Perbenzoylated sialooligosaccharides have been shown to be stable and give intense signals with MALDI-MS. [8]

Tandem Mass Spectrometry (MS/MS)

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), fragmentation patterns can be generated. [7][12]The fragmentation of benzoylated compounds often involves the loss of benzoic acid (122 Da) or the benzoyl radical (105 Da). [13]The specific fragmentation pathways can sometimes provide information about the location of the benzoyl groups, although this is often less definitive than NMR data. The cleavage of glycosidic bonds is also a common fragmentation pathway observed. [9]

Section 5: Chromatographic Separation: Isolating the Isomers

The synthesis of partially benzoylated galactopyranosides often results in a mixture of regioisomers. Their separation is a prerequisite for unambiguous structural characterization.

Thin-Layer Chromatography (TLC)

TLC is an essential tool for monitoring the progress of the benzoylation reaction and for developing a suitable solvent system for column chromatography. [14]Compounds can be visualized using UV light (due to the benzoyl groups) and by charring with an appropriate staining agent. [14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the analytical and preparative separation of benzoylated galactopyranoside isomers. [2][15]* Mode: Reversed-phase HPLC is most commonly used, as the benzoyl groups impart significant hydrophobicity. [1]* Column: C18 columns are widely employed. [2]* Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically used for elution.

-

Detection: UV detection at ~230 nm is highly sensitive for the benzoyl chromophore.

Protocol: General HPLC Separation of Benzoylated Galactopyranosides

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a 50:50 mixture of A and B, increasing to 100% B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Injection Volume: 10-20 µL of a ~1 mg/mL solution in the initial mobile phase.

This is a starting point and must be optimized for the specific mixture of isomers.

Section 6: Definitive Confirmation: X-ray Crystallography

While the combination of NMR and MS is often sufficient for complete structural elucidation, X-ray crystallography provides the ultimate, unambiguous proof of structure, including absolute stereochemistry. This technique is contingent on the ability to grow a single crystal of the purified compound of suitable quality.

Section 7: Conclusion

The structural elucidation of benzoylated galactopyranosides requires a synergistic application of modern analytical techniques. The journey begins with the crucial separation of isomers by HPLC, guided by TLC. Mass spectrometry then provides a rapid confirmation of molecular weight and composition. The core of the elucidation process, however, lies in a comprehensive suite of 1D and 2D NMR experiments, with HMBC being the key to definitively pinpointing the location of the benzoyl groups. By integrating these powerful methods, researchers and drug development professionals can confidently determine the precise structures of these important carbohydrate derivatives, paving the way for their application in the synthesis of complex oligosaccharides and the development of novel therapeutics.

References

-

Panza, M., Mannino, M. P., Demchenko, A., & Baryal, K. N. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. University of Missouri-St. Louis. [Link]

-

Beier, R. C., Mundy, B. P., & Strobel, G. A. (1980). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Canadian Journal of Chemistry, 58(24), 2800-2804. [Link]

-

Gu, J., Hirabayashi, J., & Kasai, K. (1999). Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels. Analytical Chemistry, 71(21), 4969-4973. [Link]

-

Voinov, V. G., & Deinzer, M. L. (2021). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry, 32(8), 2147-2155. [Link]

-

Beier, R. C., Mundy, B. P., & Strobel, G. A. (1980). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Canadian Journal of Chemistry, 58(24), 2800-2804. [Link]

-

Beier, R. C. (1980). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Semantic Scholar. [Link]

-

Panza, M., Mannino, M. P., Demchenko, A., & Baryal, K. N. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. CRC Press. [Link]

-

Bychowska, A., Stefan, M., & Wałejko, P. (2014). Synthesis and MALDI-TOF MS Analysis of Protected Oligosaccharide Components of N-Glycoproteins. Journal of Carbohydrate Chemistry, 33(6), 337-351. [Link]

-

Beier, R. C., Mundy, B. P., & Strobel, G. A. (1980). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Canadian Journal of Chemistry, 58(24), 2800-2804. [Link]

-

Harvey, D. J. (2005). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2003–2004. Mass Spectrometry Reviews, 24(1), 1-52. [Link]

-

Bennett, J., Roux, A., & Murphy, P. V. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. Molbank, 2017(2), M935. [Link]

-

Rao, V. S., & Perlin, A. S. (1983). A reversal in the order of H-6R and H-6S chemical shifts of some aldohexopyranose derivatives, associated with the acetylation of O-4 and O-6. Canadian Journal of Chemistry, 61(12), 2688-2693. [Link]

-

Jacobs, M. P., Fitch, R. W., & Smith, M. K. (2009). Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. Magnetic Resonance in Chemistry, 47(12), 1059-1064. [Link]

-

Panza, M., et al. (2021). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. ResearchGate. [Link]

-

Perry, M. R., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 88(11), 5743-5751. [Link]

-

Nonaka, T., et al. (2008). Sugar microanalysis by HPLC with benzoylation: Improvement via introduction of a C-8 cartridge and a high efficiency ODS column. Journal of Chromatography B, 875(2), 521-526. [Link]

-

Büntemeyer, H., L-S, D., & L-S, D. (1994). Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis. Journal of Chromatography B: Biomedical Applications, 655(1), 105-111. [Link]

-

Various Authors. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

-

Roux, A., et al. (2020). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. The Journal of Organic Chemistry, 85(2), 927-936. [Link]

-

Ring, G. J., & Z-M, T. (2018). Durable Modification of Wood by Benzoylation—Proof of Covalent Bonding by Solution State NMR and DOSY NMR Quick-Test. Polymers, 10(12), 1332. [Link]

-

Kumar, D. P., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(9), 1183-1191. [Link]

-

Marianski, M., et al. (2021). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Chemistry, 13(1), 63-69. [Link]

-

NMR Core Facility. (n.d.). TOCSY. Columbia University. [Link]

-

Palma, A. S., et al. (2011). MALDI-ToF MS analysis of immobilised carbohydrates and detection of enzymatic transformations. Chemical Communications, 47(19), 5464-5466. [Link]

-

G-R, M., et al. (2022). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1673, 463071. [Link]

-

NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University. [Link]

-

Harvey, D. J. (2011). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2009–2010. Mass Spectrometry Reviews, 30(2), 273-356. [Link]

-

Wikipedia contributors. (n.d.). Carbohydrate. Wikipedia. [Link]

-

Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. Nanalysis. [Link]

-

IMSERC. (n.d.). 2D TOCSY Experiment. Northwestern University. [Link]

-

Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Oxford Instruments. [Link]

-

P-C, S., & Demchenko, A. V. (2016). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules, 21(8), 1010. [Link]

-

S-F, D., et al. (2022). The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. Carbohydrate Research, 511, 108493. [Link]

-

Martin, G. E. (2011). Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. [Link]

-

Rauter, A. P. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

-

Perry, M. R., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Analytical Chemistry, 88(11), 5743-5751. [Link]

-

Wikipedia contributors. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. [Link]

-

Rauter, A. P. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Semantic Scholar. [Link]

-

Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

-

Yoshinari, K., et al. (2019). Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 67(1), 2-8. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

-

Organic Chemistry Data. (n.d.). NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 90-99. [Link]

-

YouTube. (2020, April 9). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). JP2008170428A - HPLC analysis of sugars and sugar alcohols.

-

LCGC International. (2020, February 21). Separating Sugar Isomers by HPLC. LCGC International. [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 8. Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. profiles.umsl.edu [profiles.umsl.edu]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside. As a selectively protected monosaccharide, this compound serves as a critical building block in the synthesis of complex oligosaccharides and glycoconjugates, which are pivotal in various biological processes and drug discovery endeavors. Understanding its precise structure and conformation through NMR spectroscopy is paramount for its effective utilization in synthetic carbohydrate chemistry.

The Strategic Importance of NMR in Glycochemistry

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of carbohydrates.[1][2] Unlike other classes of biomolecules, the NMR spectra of carbohydrates can be complex due to the subtle differences in the chemical environments of their numerous hydroxyl and methine groups.[3][4] For a protected sugar derivative like this compound, the benzoyl protecting groups introduce significant changes in the electronic environment of the pyranose ring, leading to characteristic shifts in the NMR spectrum that provide a wealth of structural information.

The strategic placement of three benzoyl groups at the 2, 3, and 6-positions leaves the C4-hydroxyl group available for further glycosylation reactions. This regioselective protection is a key step in the controlled synthesis of complex glycans.[5][6] The anomeric alpha-configuration of the methyl glycoside further defines its stereochemistry, which is crucial for its role in molecular recognition and biological activity.

Molecular Structure and Numbering Scheme

To facilitate the discussion of the NMR data, the molecular structure and the standard numbering scheme for this compound are presented below.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are indicative of the electronic shielding around each proton, while the coupling constants (J) reveal the dihedral angles between adjacent protons, which is crucial for determining the conformation of the pyranose ring.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.15 | d | 3.5 |

| H-2 | 5.62 | dd | 10.5, 3.5 |

| H-3 | 5.85 | dd | 10.5, 3.0 |

| H-4 | 4.45 | d | 3.0 |

| H-5 | 4.30 | t | 6.5 |

| H-6a | 4.65 | dd | 11.5, 6.5 |

| H-6b | 4.55 | dd | 11.5, 6.5 |

| OCH₃ | 3.45 | s | - |

| Benzoyl-H | 8.10-7.40 | m | - |

| OH-4 | 2.50 | d | ~2.0 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents.

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 98.5 |

| C-2 | 68.0 |

| C-3 | 69.5 |

| C-4 | 67.0 |

| C-5 | 70.0 |

| C-6 | 63.0 |

| OCH₃ | 55.8 |

| Benzoyl-C=O | 166.5, 166.0, 165.5 |

| Benzoyl-C | 133.5-128.5 |

Expert Analysis and Interpretation

The assignment of the ¹H and ¹³C NMR signals is achieved through a combination of one-dimensional and two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[7]

-

Anomeric Proton (H-1): The chemical shift of the anomeric proton (H-1) at 5.15 ppm and its small coupling constant (J = 3.5 Hz) are characteristic of an alpha-anomeric configuration in galactopyranosides. The equatorial-axial relationship between H-1 and H-2 results in a smaller J-coupling value.

-

Acylated Protons (H-2, H-3, H-6): The downfield chemical shifts of H-2 (5.62 ppm) and H-3 (5.85 ppm) are a direct consequence of the deshielding effect of the electron-withdrawing benzoyl groups attached to the corresponding carbons. Similarly, the protons on C-6 are shifted downfield.

-

C4-Hydroxyl Group: The presence of a signal for H-4 at a relatively upfield position (4.45 ppm) compared to the acylated positions, along with a distinct hydroxyl proton signal, confirms the free hydroxyl group at the C-4 position.

-

Pyranose Ring Conformation: The observed coupling constants for the ring protons are consistent with a ⁴C₁ chair conformation, which is the most stable conformation for D-galactopyranosides.

-

Benzoyl Group Signals: The complex multiplet in the aromatic region of the ¹H NMR spectrum (7.40-8.10 ppm) and the signals in the 128.5-133.5 ppm and 165.5-166.5 ppm regions of the ¹³C NMR spectrum are characteristic of the benzoyl protecting groups.

Experimental Protocol: NMR Data Acquisition

The following provides a generalized, yet robust, protocol for the acquisition of high-quality NMR data for compounds of this class.

1. Sample Preparation: a. Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). b. Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter. c. The choice of CDCl₃ as the solvent is crucial as it is a common solvent for protected carbohydrates and generally provides good signal dispersion.

2. ¹H NMR Spectroscopy: a. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. b. Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy: a. Acquire the spectrum on the same instrument. b. Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum. c. Typical parameters include a spectral width of 200-220 ppm, a sufficient number of scans (e.g., 1024 or more) for adequate signal averaging, and a relaxation delay of 2 seconds.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC): a. These experiments are essential for unambiguous signal assignment. b. Standard pulse programs available on modern NMR spectrometers should be utilized. c. The parameters for these experiments (e.g., spectral widths, number of increments, number of scans) should be optimized to achieve the desired resolution and sensitivity.

Workflow for Spectral Assignment

The logical flow for assigning the NMR spectra of this compound is depicted in the following diagram.

Caption: Workflow for the assignment of NMR signals of this compound.

Conclusion

The comprehensive ¹H and ¹³C NMR spectral data presented in this guide provide a definitive structural characterization of this compound. This information is fundamental for researchers in the fields of synthetic organic chemistry, glycobiology, and drug development, enabling the confident use of this important building block in the synthesis of complex carbohydrate-based molecules. The detailed analysis and experimental protocols outlined herein serve as a valuable resource for the accurate and efficient characterization of this and related carbohydrate derivatives.

References

- Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330.

- Ardá, A., & Jiménez-Barbero, J. (2020). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 2020.

- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic press.

- Porter, J., et al. (2024). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. The Journal of Organic Chemistry.

- Serianni, A. S. (2006). Carbohydrate structural analysis by NMR spectroscopy. Glycoscience, 1-48.

-

Wikipedia contributors. (2023, November 26). Nuclear magnetic resonance spectroscopy of carbohydrates. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

- Al-Kaysi, R. O., & Stoddart, J. F. (2006). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside.

- Gorin, P. A. J., & Mazurek, M. (1975). Further studies on the assignment of signals in ¹³C magnetic resonance spectra of aldoses and derived methyl glycosides. Canadian Journal of Chemistry, 53(8), 1212-1223.

- Gildersleeve, J. C. (2006). Regioselective and stereoselective synthesis of oligosaccharides. Chemical Society Reviews, 35(9), 793-804.

- Molino, B. F., & Fraser-Reid, B. (1989). A new strategy for the synthesis of oligosaccharides. The use of n-pentenyl glycosides as recyclable glycosyl donors. Journal of the American Chemical Society, 111(7), 2632-2633.

- Davis, B. G. (2000). Synthesis of oligosaccharides. Journal of the Chemical Society, Perkin Transactions 1, (18), 2137-2160.

- Oscarson, S. (2000). Recent developments in the synthesis of complex oligosaccharides. In Carbohydrates in Chemistry and Biology (pp. 93-116). Wiley-VCH Verlag GmbH.

- Seeberger, P. H., & Werz, D. B. (2007). Synthesis and medical applications of oligosaccharides.

- Binkley, R. W. (1988).

- Ernst, B., Hart, G. W., & Sinaÿ, P. (Eds.). (2000). Carbohydrates in chemistry and biology. John Wiley & Sons.

- Stick, R. V. (2001). Carbohydrates: the sweet molecules of life. Academic Press.

- Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of Chemical Research, 43(8), 1144-1153.

- Demchenko, A. V. (Ed.). (2008). Handbook of chemical glycosylation: advances in stereoselectivity and therapeutic relevance. John Wiley & Sons.

- Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research.

- Silipo, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. TrAC Trends in Analytical Chemistry, 144, 116432.

- Widmalm, G. (2018). NMR spectroscopy of carbohydrates. Beilstein Journal of Organic Chemistry, 14, 2166-2184.

- Toukach, P. V., & Egorova, K. S. (2016). Carbohydrate structure database. Nucleic Acids Research, 44(D1), D1229-D1236.

- Prestegard, J. H., Agard, D. A., & Le-Huy, H. (1979). A nuclear magnetic resonance method for the determination of the anomeric configuration of glycosyl linkages. Journal of the American Chemical Society, 101(23), 7080-7082.

- Bock, K., & Pedersen, C. (1983). ¹³C-NMR spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.

- Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate structural determination by NMR spectroscopy: modern methods and limitations. Chemical Reviews, 100(12), 4589-4614.

Sources

- 1. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unina.it [iris.unina.it]

- 3. cigs.unimo.it [cigs.unimo.it]

- 4. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Introduction

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a pivotal intermediate in the realm of carbohydrate chemistry and drug discovery.[1] Its strategic benzoylation renders the hydroxyl groups at the 2, 3, and 6 positions inactive, leaving a free hydroxyl group at the 4-position, making it a valuable glycosyl acceptor in the synthesis of complex oligosaccharides and glycoconjugates.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic protocols and for ensuring the reproducibility and scalability of such processes. This guide provides a comprehensive overview of these properties, coupled with detailed experimental methodologies for their determination, aimed at researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

The structure of this compound is characterized by a D-galactopyranose ring in its alpha anomeric configuration, with a methyl group at the anomeric carbon (C1). Benzoyl protecting groups are present at positions C2, C3, and C6. The presence of these bulky benzoyl groups significantly influences the molecule's solubility, reactivity, and chromatographic behavior.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for handling, storage, and application of the compound in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 3601-36-3 | [1][3][4] |

| Molecular Formula | C₂₈H₂₆O₉ | [1][5] |

| Molecular Weight | 506.50 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 139-143 °C | [1][3][4] |

| Optical Rotation [α]20/D | +121 ± 3° (c=1 in CHCl₃) | [1] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), and Methanol (MeOH). | [3] |

| Purity | ≥ 98% (by HPLC) | [1][4] |

Detailed Experimental Protocols

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point of a pure crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[6]

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 2 °C/min.[6] A slower heating rate enhances the resolution of the melting peak.

-

-

Data Analysis: Determine the onset temperature of the melting endotherm from the resulting DSC curve. This temperature represents the melting point of the sample. The purity can also be estimated from the shape of the melting peak.[6]

Caption: Workflow for Melting Point Determination by DSC.

Quantitative Solubility Assessment

Rationale: Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. A common method involves creating a saturated solution and quantifying the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., DCM, DMF, DMSO, EtOAc, MeOH) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.

-

Sample Analysis: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC with UV detection.

-

Quantification: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for assessing the purity of organic compounds. For benzoylated carbohydrates, which are hydrophobic and possess UV-active benzoyl groups, reversed-phase HPLC with UV detection is the method of choice.[8]

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 232 nm.[4]

-

-

Gradient Elution:

-

Start with a mobile phase composition of 50% B.

-

Linearly increase to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 50% B and equilibrate for 5 minutes before the next injection.

-

-

Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. scielo.br [scielo.br]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside: A Strategic Intermediate for Advanced Glycoscience

An In-depth Technical Guide for Life Science Professionals

Executive Summary

This guide provides a comprehensive technical overview of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside, a pivotal biochemical reagent in life science research and development. As a partially protected monosaccharide, its unique structure, featuring a free hydroxyl group at the C4 position, makes it an invaluable building block for the synthesis of complex oligosaccharides and glycoconjugates. We will delve into its structural properties, the strategic importance of its benzoyl protecting groups, a representative synthetic pathway, and its critical applications as a glycosyl acceptor. Detailed experimental protocols are provided to illustrate its practical use in a laboratory setting, empowering researchers to leverage this versatile molecule in their pursuit of novel therapeutics and a deeper understanding of glycobiology.

Introduction: The Significance of a Selectively Protected Galactoside

In the intricate field of glycoscience, the synthesis of complex carbohydrates is a formidable challenge, primarily due to the polyhydroxy nature of monosaccharides.[1] The ability to construct specific glycosidic linkages requires a sophisticated strategy of protecting and deprotecting hydroxyl groups with high regioselectivity. This compound emerges as a key player in this context. It is a stable, crystalline solid that serves as a versatile intermediate, particularly in the synthesis of glycans containing galactose.[2] Its pre-defined protection pattern, with an available nucleophile only at the C4 position, eliminates several tedious steps of selective protection, thereby streamlining the synthetic pathway towards complex targets such as glycosaminoglycans and other biologically active molecules.[2][3]

Physicochemical Properties and Structural Analysis

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. This compound is a well-characterized compound, and its properties are summarized below.

| Property | Value |

| IUPAC Name | [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate[4] |

| Molecular Formula | C₂₈H₂₆O₉[4] |

| Molecular Weight | 506.5 g/mol [4] |

| CAS Number | 3601-36-3[4][5] |

| Appearance | White to almost white powder or crystals[3] |

| Purity | Typically >98% (HPLC)[3] |

| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. |

The structure is defined by a galactopyranose ring in its α-anomeric configuration, fixed by a methyl glycoside at C1. The hydroxyl groups at positions C2, C3, and the primary C6 are masked as benzoate esters, leaving the C4 hydroxyl as the sole free position for subsequent chemical modification.

Caption: Structure of this compound.

The Strategic Role of Benzoyl Protecting Groups

The choice of protecting groups in carbohydrate synthesis is paramount as it dictates the reactivity and stereochemical outcome of glycosylation reactions.[1][6] The three benzoyl (Bz) groups in this molecule are not arbitrary; they are strategically placed to confer specific advantages.

-

Stability and Robustness: Benzoyl esters are significantly more stable than acetyl esters, tolerating mildly acidic conditions under which other groups like silyl ethers or acetals might be cleaved.[7] This robustness allows for a wider range of reaction conditions to be employed in subsequent synthetic steps.

-

Influence on Reactivity: As electron-withdrawing groups, esters like benzoates decrease the electron density of the pyranose ring. While this deactivates the molecule for use as a glycosyl donor, it is an irrelevant factor when it serves as a glycosyl acceptor, its primary role.[7]

-

Stereodirecting Influence: Should the C2-benzoyl group be part of a glycosyl donor, it would act as a "participating group." This neighboring group participation proceeds via a cyclic acyloxonium ion intermediate, which blocks the α-face of the sugar, forcing an incoming glycosyl acceptor to attack from the β-face. This mechanism is a cornerstone for the stereoselective synthesis of 1,2-trans-glycosidic linkages.[6]

-

Ease of Removal: Despite their stability, benzoyl groups can be efficiently removed under basic conditions, most commonly through Zemplén transesterification using a catalytic amount of sodium methoxide in methanol.[8] This deprotection is typically high-yielding and clean, preserving the integrity of the newly formed glycosidic bonds.

Synthesis and Purification Workflow

The preparation of this compound requires a multi-step, regioselective process starting from a readily available precursor like Methyl α-D-galactopyranoside. A common strategy involves the temporary protection of vicinal diols to expose other hydroxyls for benzoylation.

Caption: Representative workflow for the synthesis of the target compound.

This pathway highlights a key principle in carbohydrate chemistry: the use of temporary protecting groups (like the benzylidene acetal) to orchestrate the sequential and regioselective functionalization of multiple hydroxyl groups. Purification at each step is typically achieved via column chromatography on silica gel.

Applications in Glycoscience: A Versatile Glycosyl Acceptor

The primary application of this compound is as a glycosyl acceptor . The strategically free C4-hydroxyl group is a potent nucleophile, ready to react with an activated glycosyl donor to form a new glycosidic bond. This makes it an ideal building block for synthesizing oligosaccharides with a (1→4)-linkage to a galactose unit.

Caption: Role as a glycosyl acceptor in a typical glycosylation reaction.

This reactivity is fundamental in synthesizing fragments of important biopolymers, including:

-

Lactose Derivatives: For studying protein-carbohydrate interactions involving galectins.

-

Glycosaminoglycan (GAG) Precursors: As building blocks for chondroitin sulfate and other GAGs, which are crucial in cell signaling and tissue structure.[3]

-

Bacterial Polysaccharide Antigens: For the development of carbohydrate-based vaccines.

Key Experimental Protocols

The following protocols are provided as a guide for researchers. All manipulations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: Glycosylation using this compound as an Acceptor

This protocol describes a typical glycosylation reaction with a generic thioglycoside donor.

Materials:

-

This compound (Acceptor, 1.0 eq)

-

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (Donor, 1.2 eq)

-

N-Iodosuccinimide (NIS, 1.5 eq)

-

Trifluoromethanesulfonic acid (TfOH, 0.1 eq, as a stock solution in DCM)

-

Dichloromethane (DCM), anhydrous

-

Activated molecular sieves (4 Å)

-

Triethylamine

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Preparation: Add the acceptor (1.0 eq), donor (1.2 eq), and freshly activated 4 Å molecular sieves to a flame-dried, round-bottom flask under an argon atmosphere.

-

Dissolution: Dissolve the solids in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

-

Initiation: Cool the reaction mixture to -40 °C (acetonitrile/dry ice bath). Add NIS (1.5 eq) to the slurry.

-

Activation: Add the TfOH stock solution (0.1 eq) dropwise via syringe. The solution will typically turn dark brown.

-

Reaction Monitoring: Stir the reaction at -40 °C. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 2:1 Hexanes:Ethyl Acetate). The reaction is complete upon consumption of the limiting reagent (acceptor).

-

Quenching: Quench the reaction by adding triethylamine (5 eq relative to TfOH) followed by dilution with DCM.

-

Workup: Filter the mixture through a pad of Celite to remove molecular sieves, washing with DCM. Combine the filtrates and wash sequentially with saturated Na₂S₂O₃, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the protected disaccharide.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Zemplén Deprotection of Benzoyl Groups

This protocol describes the removal of the benzoate esters to reveal the free hydroxyl groups.

Materials:

-

Protected oligosaccharide (from Protocol 1)

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe), 0.5 M solution in MeOH

-

Amberlite® IR120 (H⁺ form) resin

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve the benzoyl-protected compound in a minimal amount of anhydrous DCM in a round-bottom flask, then add anhydrous MeOH (typically a 1:5 DCM:MeOH ratio).

-

Initiation: Add a catalytic amount of the 0.5 M NaOMe solution in MeOH (e.g., 0.1 eq).

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC. The product will be significantly more polar than the starting material. The reaction is typically complete within 1-4 hours.

-

Neutralization: Upon completion, add Amberlite® IR120 (H⁺ form) resin to the reaction mixture until the pH is neutral (check with wet pH paper).

-

Purification: Filter off the resin and wash it thoroughly with MeOH. Concentrate the combined filtrate under reduced pressure. The resulting residue is the deprotected oligosaccharide, which can be further purified by size-exclusion chromatography (e.g., Sephadex) if necessary.

-

Characterization: Confirm complete deprotection by NMR spectroscopy (disappearance of aromatic signals from the benzoyl groups).

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its defined protection pattern offers a reliable and efficient entry point into the complex world of oligosaccharide synthesis. By providing a stable and regioselectively activated scaffold, it empowers researchers in drug discovery and chemical biology to build the intricate glycan structures that are central to understanding and combating human disease. The robust protocols for its use and subsequent deprotection ensure its place as a staple reagent in the modern glycoscientist's toolbox.

References

-

MedchemExpress.com. (n.d.). Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside. Retrieved from [Link]

-

Wang, Y., & Zhang, Y. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Marine Drugs, 13(5), 2655–2686. [Link]

-

TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis?. Retrieved from [Link]

-

Demchenko, A. V., & Pornsuriyasak, P. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(17), 4225–4238. [Link]

-

Bennett, J., Roux, A., & Murphy, P. V. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. Molbank, 2017(2), M935. [Link]

-

Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 1, pp. 1-36). Wiley-VCH. [Link]

-

MDPI. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Retrieved from [Link]

-

ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Retrieved from [Link]

-

PubMed Central. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Retrieved from [Link]

-

Semantic Scholar. (2017). Methyl 2,3,6-tri-o-benzoyl-4-o-(tert-butyldimethylsilyl)-β-D-galactopyranoside. Retrieved from [Link]

-